molecular formula C9H10N4O2 B13896567 N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide

N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide

Cat. No.: B13896567
M. Wt: 206.20 g/mol
InChI Key: CUXUJITYKOBFOV-UHFFFAOYSA-N
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Description

N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-6-methoxy-1H-indazole-5-carboxylic acid, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups at various positions on the indazole ring .

Scientific Research Applications

N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways that control cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide
  • 1H-Indazole-5-carboxylic acid
  • 5-Fluoro-1H-indazole-3-carboximidamide

Uniqueness

N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying biological processes .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N'-hydroxy-6-methoxy-1H-indazole-5-carboximidamide

InChI

InChI=1S/C9H10N4O2/c1-15-8-3-7-5(4-11-12-7)2-6(8)9(10)13-14/h2-4,14H,1H3,(H2,10,13)(H,11,12)

InChI Key

CUXUJITYKOBFOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C(=NO)N

Origin of Product

United States

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